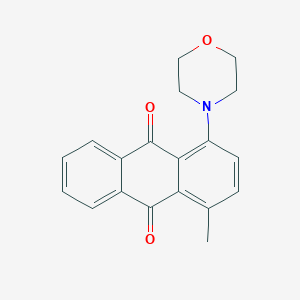

![molecular formula C20H13N5 B394663 1-Amino-3-p-tolyl-benzo[4,5]imidazo[1,2-a]pyridine-2,4-dicarbonitrile CAS No. 150651-39-1](/img/structure/B394663.png)

1-Amino-3-p-tolyl-benzo[4,5]imidazo[1,2-a]pyridine-2,4-dicarbonitrile

Overview

Description

iFSP1 is a potent, selective, and glutathione-independent inhibitor of ferroptosis suppressor protein 1 (FSP1), also known as apoptosis-inducing factor mitochondria-associated 2 (AIFM2). It has an effective concentration (EC50) of 103 nanomolar. iFSP1 is known for its ability to sensitize various human cancer cell lines to ferroptosis inducers, such as (1S,3R)-RSL3, and uniquely triggers ferroptosis in GPX4-knockout cells overexpressing FSP1 .

Mechanism of Action

Target of Action

The primary target of iFSP1 is the Ferroptosis Suppressor Protein-1 (FSP1) . FSP1 is a key determinant of ferroptosis vulnerability and has been considered an attractive drug target for cancer therapy . Ferroptosis is characterized by the iron-dependent oxidative destruction of cellular membranes .

Mode of Action

Instead, it triggers the subcellular relocalization of FSP1 in a process known as phase separation . This is a physical phenomenon in cells similar to the separation of oil and water .

Biochemical Pathways

The action of iFSP1 affects the FSP1 pathway , which plays a significant role in inhibiting ferroptosis . FSP1 promotes ferroptosis resistance in cancer by generating the antioxidant form of coenzyme Q10 (CoQ) . By inhibiting FSP1, iFSP1 sensitizes cancer cells to ferroptosis .

Pharmacokinetics

The team performed a screening campaign in cells, followed by DMPK (“drug metabolism and pharmacokinetics”) validation studies . These efforts eventually led to the identification of iFSP1 as a novel class of compounds that sensitize many human cancer cells to ferroptosis and attenuate tumor growth in vivo .

Result of Action

iFSP1 strongly inhibited tumor growth in vivo with distinct condensates of FSP1 in tumor tissue . This proposes a new concept to combat tumors by promoting phase separation of FSP1 and ferroptosis .

Action Environment

The efficacy of iFSP1 can be influenced by the environment of the cancer cells. Certain malignant cancer cells acquire an intrinsic vulnerability to ferroptosis during de-differentiation or metabolic rewiring . Therefore, the action, efficacy, and stability of iFSP1 can be influenced by these environmental factors within the cancer cells .

Biochemical Analysis

Biochemical Properties

iFSP1 interacts with various enzymes and proteins, playing a vital role in biochemical reactions. It promotes ferroptosis resistance in cancer by generating the antioxidant form of coenzyme Q10 (CoQ) . Through a series of chemical screens, several structurally diverse iFSP1 inhibitors have been identified .

Cellular Effects

iFSP1 has profound effects on various types of cells and cellular processes. It influences cell function by suppressing lipid hydroperoxides, thereby promoting resistance to ferroptosis . This suppression is achieved by catalyzing the reduction of ubiquinone (CoQ10) to its hydroquinone form, ubiquinol (CoQ10-H2), and the consumption of NAD(P)H .

Molecular Mechanism

iFSP1 exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. N-myristylation-dependent recruitment of iFSP1 to the plasma membrane promotes resistance to ferroptosis . Once recruited, iFSP1 suppresses lipid hydroperoxides .

Metabolic Pathways

iFSP1 is involved in several metabolic pathways, interacting with enzymes or cofactors. It contributes to ferroptosis resistance by suppressing lipid hydroperoxides .

Transport and Distribution

iFSP1 is transported and distributed within cells and tissues. It localizes to the periphery of lipid droplets and to the plasma membrane . It also partly overlaps with the endoplasmic reticulum and Golgi .

Subcellular Localization

iFSP1 is localized in specific compartments or organelles within the cell. It is directed to these locations by targeting signals or post-translational modifications . The subcellular localization of iFSP1 and its effects on its activity or function are areas of active research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of iFSP1 involves multiple steps, including the formation of key intermediates and their subsequent reactions under controlled conditions. The exact synthetic route and reaction conditions are proprietary and often involve the use of specialized reagents and catalysts to achieve high purity and yield.

Industrial Production Methods

Industrial production of iFSP1 typically involves large-scale synthesis using optimized reaction conditions to ensure consistency and efficiency. This may include the use of automated reactors, continuous flow systems, and stringent quality control measures to produce iFSP1 at a commercial scale.

Chemical Reactions Analysis

Types of Reactions

iFSP1 undergoes various chemical reactions, including:

Oxidation: iFSP1 can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can convert iFSP1 into reduced forms.

Substitution: iFSP1 can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Conditions for substitution reactions vary depending on the functional groups involved, often requiring catalysts and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of iFSP1.

Scientific Research Applications

iFSP1 has a wide range of scientific research applications, including:

Chemistry: Used as a tool to study ferroptosis and related pathways.

Biology: Helps in understanding the role of ferroptosis in various biological processes.

Medicine: Investigated for its potential in cancer therapy by sensitizing cancer cells to ferroptosis inducers.

Industry: Utilized in the development of new therapeutic agents targeting ferroptosis pathways.

Comparison with Similar Compounds

Similar Compounds

- Piperlongumine

- BAY 87-2243

- FINO2

- Matrine

- Gallic acid

- Sorafenib

- Piperazine

- Erastin

- Dopamine hydrochloride

Uniqueness of iFSP1

iFSP1 is unique due to its high potency, selectivity, and glutathione-independent mechanism of action. It specifically targets FSP1 and sensitizes cancer cells to ferroptosis inducers, making it a valuable tool in cancer research and potential therapeutic applications .

Properties

IUPAC Name |

1-amino-3-(4-methylphenyl)pyrido[1,2-a]benzimidazole-2,4-dicarbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H13N5/c1-12-6-8-13(9-7-12)18-14(10-21)19(23)25-17-5-3-2-4-16(17)24-20(25)15(18)11-22/h2-9H,23H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNESYDFRCQEEKA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=C(C3=NC4=CC=CC=C4N3C(=C2C#N)N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H13N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

150651-39-1 | |

| Record name | 13-amino-11-(4-methylphenyl)-1,8-diazatricyclo[7.4.0.0,2,7]trideca-2,4,6,8,10,12-hexaene-10,12-dicarbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Phenyl-4-(2-pyridinylsulfanyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidine](/img/structure/B394580.png)

![1,1,10,10,10a-pentamethyl-5,6,10,10a-tetrahydro-1H-di[1,3]oxazolo[3,4-d:4,3-g][1,4]diazepine-3,8-dione](/img/structure/B394582.png)

![5-(1-Adamantylcarbonyl)-2,8-dimethyl-2,3,4,4a,5,9b-hexahydro-1H-pyrido[4,3-b]indole](/img/structure/B394585.png)

![3-[(2-{[(diethylamino)carbothioyl]sulfanyl}acetyl)amino]dibenzo[b,d]furan](/img/structure/B394589.png)

![2,8-Dimethyl-5-(2-naphthoyl)-2,3,4,4a,5,9b-hexahydro-1H-pyrido[4,3-b]indole](/img/structure/B394590.png)

![10-{[(4,6-diphenyl-2-pyrimidinyl)sulfanyl]acetyl}-10H-phenothiazine](/img/structure/B394591.png)

![N-[2-({2-oxo-2-[(tetrahydro-2-furanylmethyl)amino]ethyl}sulfanyl)-1,3-benzothiazol-6-yl]cyclohexanecarboxamide](/img/structure/B394592.png)

![3-methyl-2-{[(6-nitro-1H-indol-3-yl)methyl]sulfanyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B394596.png)

![2-{[(6-nitro-1H-indol-3-yl)methyl]sulfanyl}-3-phenyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B394598.png)

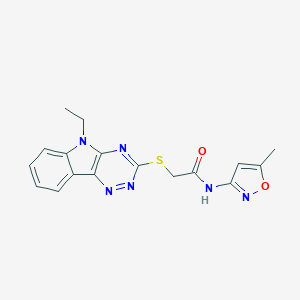

![N-(NAPHTHALEN-1-YL)-5-({5-PROPYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}SULFANYL)PENTANAMIDE](/img/structure/B394600.png)

![N2,N4-BIS[(FURAN-2-YL)METHYL]-6-PHENOXY-1,3,5-TRIAZINE-2,4-DIAMINE](/img/structure/B394601.png)

![ethyl 5-({[(5-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetyl}amino)-1-phenyl-1H-pyrazole-4-carboxylate](/img/structure/B394603.png)